molecular formula C13H13N3O2S B11105065 (5Z)-2-(morpholin-4-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(morpholin-4-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11105065
M. Wt: 275.33 g/mol
InChI Key: MOWXMSRULFQRBQ-LUAWRHEFSA-N
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Description

2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is a heterocyclic compound that features a thiazole ring fused with a morpholine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with morpholine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
  • 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-THIONE
  • 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-IMINE

Uniqueness

2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is unique due to its specific combination of a thiazole ring with morpholine and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C13H13N3O2S/c17-12-11(9-10-3-1-2-4-14-10)19-13(15-12)16-5-7-18-8-6-16/h1-4,9H,5-8H2/b11-9-

InChI Key

MOWXMSRULFQRBQ-LUAWRHEFSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=N3)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CC=N3)S2

Origin of Product

United States

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